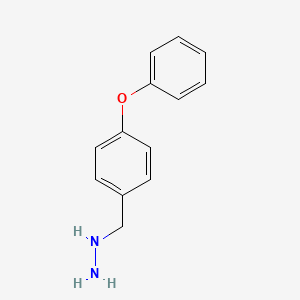

(4-Phenoxy-benzyl)-hydrazine

Description

Overview of Hydrazines in Modern Organic Synthesis

Hydrazines are a class of inorganic compounds with the formula N₂H₄, but in organic chemistry, the term extends to a wide range of derivatives where one or more hydrogen atoms are replaced by organic groups. These compounds are recognized as versatile and important building blocks in modern organic synthesis. rsc.orgrsc.org Traditionally used for preparing various nitrogen-containing compounds, their application has expanded significantly. rsc.orgrsc.org

In contemporary synthesis, hydrazines serve as key precursors for a multitude of functional molecules. They are frequently used to synthesize hydrazones, which are valuable intermediates for creating heterocyclic compounds that often possess biological activity. tsijournals.commdpi.com Hydrazines and their derivatives, such as hydrazides, are crucial synthons for constructing five, six, or seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.comresearchgate.net These heterocyclic structures are foundational to many pharmaceuticals, agrochemicals, and dyes. materialsciencejournal.org Furthermore, recent advancements have highlighted the role of hydrazines as radical precursors in photochemical and electrochemical reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org

Structural Classification and Nomenclature of Benzylhydrazine (B1204620) Derivatives

Benzylhydrazine is a derivative of hydrazine (B178648) where one of the hydrogen atoms is substituted with a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group). cymitquimica.com Its fundamental structure consists of this benzyl moiety linked to a hydrazine core (-NH-NH₂). cymitquimica.comnih.gov The nomenclature follows standard chemical conventions, with the parent name being "benzylhydrazine". It is often supplied and used in salt forms, such as benzylhydrazine monohydrochloride or benzylhydrazine dihydrochloride, to improve stability and solubility. cymitquimica.comchemicalbook.com

Benzylhydrazine derivatives can be classified based on the substitution patterns on either the aromatic ring of the benzyl group or the nitrogen atoms of the hydrazine moiety.

Interactive Table 1: Structural Classification of Benzylhydrazine Derivatives

| Classification Type | Description | Example Compound |

|---|---|---|

| Ring-Substituted | Substituents are added to the phenyl ring of the benzyl group. | 4-Hydroxy-benzyl-hydrazine chembk.com |

| N-Substituted | Substituents are added to one or both nitrogen atoms of the hydrazine core. | 1-Methyl-2-(4-phenoxybenzyl)hydrazine accelachem.com |

| Combined Substitution | Substituents are present on both the phenyl ring and the hydrazine nitrogen(s). | 3-(4-chloro-phenoxy)-benzyl-hydrazine guidechem.com |

| Complex Hybrids | The benzylhydrazine scaffold is incorporated into a larger, more complex molecular structure. | N'-(2-phenoxybenzylidene)-2-phenoxybenzohydrazide materialsciencejournal.org |

This structural diversity allows for the fine-tuning of the molecule's chemical and physical properties for various research applications.

Significance of the (4-Phenoxy-benzyl)-hydrazine Motif in Chemical Research

The this compound motif combines three important structural features: the benzyl group, the hydrazine linker, and a terminal phenoxy group (a phenyl group linked via an ether oxygen). This specific combination has garnered interest in chemical research, particularly in medicinal chemistry and drug discovery.

The terminal phenoxy group is considered a "privileged moiety" in drug design. nih.govmdpi.com Its presence in a molecule can be crucial for biological activity, often by participating in hydrophobic or π-π interactions with biological targets. nih.gov The ether oxygen can also act as a hydrogen bond acceptor, further stabilizing interactions with proteins or enzymes. nih.gov

The hydrazine or hydrazone functionality is a well-established pharmacophore known to be a component of various biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aihygeiajournal.comresearchgate.net The reactivity of the hydrazine group makes it a useful handle for synthesizing larger molecules and libraries of compounds for screening. tsijournals.com

When combined in the this compound structure, these components create a scaffold with significant potential for developing new chemical entities. Research has shown that related structures, such as 4-phenoxy-phenyl isoxazoles, can act as inhibitors of enzymes like acetyl-CoA carboxylase (ACC), which is a target in cancer research. nih.govtandfonline.com The design of these molecules often involves modifying the phenoxy-phenyl portion to enhance activity and selectivity. nih.govtandfonline.com The investigation of molecules containing the this compound motif is part of a broader effort to explore novel chemical structures for potential therapeutic applications.

Data Tables

Interactive Table 2: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

|---|---|---|---|---|

| This compound | 887594-18-5 | C₁₃H₁₄N₂O | 214.26 | Not specified |

| (4-Phenoxy-phenyl)-hydrazine | 17672-28-5 | C₁₂H₁₂N₂O | 200.24 | Not specified |

| (4-Phenoxy-phenyl)-hydrazine hydrochloride | 60481-02-9 | C₁₂H₁₃ClN₂O | 236.70 | Light Yellow Solid sigmaaldrich.com |

| Benzylhydrazine | 555-96-4 | C₇H₁₀N₂ | 122.17 | Not specified |

Interactive Table 3: Selected Research Findings on Derivatives Containing the (4-Phenoxy-phenyl) Motif

| Compound Class | Research Focus | Key Finding | Reference |

|---|---|---|---|

| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase (ACC) Inhibition | Derivatives showed inhibitory activity against ACC1 enzyme and cytotoxic effects on cancer cell lines like A549 and MDA-MB-231. | nih.govtandfonline.com |

| Phenoxy thiosemicarbazide (B42300) derivatives | Antibacterial and Anticancer Activity | A derivative demonstrated anticancer activity against the MKN74 gastric cancer cell line. | mdpi.com |

| Chlorophenoxyalkylamine derivatives | Histamine H3 Receptor (H3R) Antagonism | The presence of the phenoxy moiety was identified as key for high activity at the H3 receptor. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

887594-18-5 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(4-phenoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C13H14N2O/c14-15-10-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9,15H,10,14H2 |

InChI Key |

DTXHVZRQKYCONL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNN |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Phenoxy Benzyl Hydrazine

Condensation Reactions with Carbonyl Compounds

The reaction between hydrazines and carbonyl compounds (aldehydes and ketones) is a fundamental transformation in organic chemistry, leading to the formation of hydrazones. This reaction proceeds via a nucleophilic addition-elimination mechanism.

(4-Phenoxy-benzyl)-hydrazine reacts with aldehydes and ketones to form the corresponding (4-phenoxy-benzyl)-hydrazones. orgsyn.orgwikipedia.org The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to yield the C=N double bond characteristic of a hydrazone. libretexts.org This condensation is typically catalyzed by acid. researchgate.netresearchgate.net

The general reaction is as follows:

Reaction of this compound with a generic aldehyde or ketone.

These hydrazone derivatives are important intermediates for further synthetic transformations or can be target molecules themselves. For instance, the condensation of hydrazides with various aldehydes is a common strategy to produce a diverse range of hydrazone derivatives. rsc.orgnih.gov

The formation and stability of hydrazones are influenced by several factors, including pH, electronic effects, and steric hindrance.

pH: The condensation reaction is generally acid-catalyzed. researchgate.net The rate-limiting step at neutral pH is often the dehydration of the intermediate carbinolamine. nih.gov Acid catalysis facilitates this step by protonating the hydroxyl group, turning it into a better leaving group (water). However, in strongly acidic solutions, the hydrazine nucleophile can be protonated, rendering it unreactive. nih.gov

Electronic Effects: The reactivity of the carbonyl compound is enhanced by electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups decrease reactivity. For the hydrazine component, substituents can also modulate nucleophilicity. nih.gov

Steric Hindrance: Steric bulk on either the carbonyl compound or the hydrazine can hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing the reaction rate. nih.govorgsyn.org

Hydrolytic Stability: Hydrazones are generally more stable against hydrolysis than simple imines, a property attributed to electron delocalization from the adjacent nitrogen atom. nih.govscispace.com However, they are still susceptible to hydrolysis, which is also an acid-catalyzed process that reverses their formation. The stability of the C=N bond is a key consideration in their application.

| Factor | Effect on Hydrazone Formation | Rationale |

| Mild Acid (pH ~4-6) | Accelerates reaction | Catalyzes the dehydration of the carbinolamine intermediate. nih.gov |

| Strong Acid (pH < 2) | Inhibits reaction | Protonates the hydrazine, reducing its nucleophilicity. nih.gov |

| Electron-Withdrawing Groups (on carbonyl) | Accelerates reaction | Increases the electrophilicity of the carbonyl carbon. nih.gov |

| Electron-Donating Groups (on carbonyl) | Slows reaction | Decreases the electrophilicity of the carbonyl carbon. nih.gov |

| Steric Hindrance | Slows reaction | Impedes the nucleophilic attack on the carbonyl carbon. orgsyn.org |

Cyclization Reactions for Heterocycle Synthesis

The hydrazine moiety of this compound is a key functional group for constructing various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

Substituted hydrazines are crucial precursors for the synthesis of 1,2,4-triazole derivatives. These syntheses often involve the reaction of the hydrazine with a reagent that provides the remaining carbon and nitrogen atoms for the triazole ring. For example, reacting hydrazines or hydrazides with compounds like amidines, isocyanates, or carbon disulfide can lead to the formation of the triazole core. organic-chemistry.orgchemistryjournal.net

In a related synthesis, a 1-hydrazinyl-4-(4-phenoxyphenyl)phthalazine can be reacted with benzoylhydrazine to yield a 6-(4-phenoxyphenyl)-3-phenyl- rsc.orgnih.govjst.go.jptriazolo[3,4-a]phthalazine, demonstrating the utility of the hydrazine group in forming fused triazole systems. jocpr.com The general approach involves condensation followed by an intramolecular cyclization and dehydration or oxidation to form the aromatic triazole ring. researchgate.net

Benzyl (B1604629) hydrazine derivatives are frequently used in the synthesis of phthalazinones. A common and effective method involves the cyclocondensation of a 2-aroylbenzoic acid with a hydrazine derivative. longdom.org For example, 2-benzoylbenzoic acid can react with hydrazine hydrate (B1144303) to produce 4-phenyl-2H-phthalazin-1-one. By analogy, this compound can be used as the hydrazine component to synthesize N-substituted phthalazinone derivatives.

Another route involves the reaction of 3-benzylidenephthalide with hydrazine hydrate to yield the corresponding benzylphthalazinone derivative. jst.go.jp This core structure can then be further modified. For example, alkylation followed by reaction with another hydrazine can generate acetohydrazide derivatives, which are versatile intermediates for other heterocycles. jst.go.jp The reaction of 1-chlorophthalazine derivatives with hydrazine hydrate also serves as a route to 1-hydrazinylphthalazine compounds, which can be further cyclized. nih.govjocpr.com

| Starting Material | Reagent | Product Type |

| 2-Aroylbenzoic Acid | This compound | N-(4-Phenoxybenzyl)phthalazinone |

| 3-Benzylidenephthalide | Hydrazine Hydrate | 4-Benzyl-2H-phthalazin-1-one jst.go.jp |

| 1-Chlorophthalazine | Hydrazine Hydrate | 1-Hydrazinylphthalazine nih.govjocpr.com |

Pyrazoles: The classical method for pyrazole (B372694) synthesis, known as the Knorr pyrazole synthesis, involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. youtube.comdergipark.org.tr this compound can act as the hydrazine component in this reaction to produce N-substituted pyrazoles. The regioselectivity of the reaction can be an issue when using unsymmetrical 1,3-dicarbonyl compounds. nih.govmdpi.com

Pyrano[2,3-c]pyrazoles: These fused heterocyclic systems are commonly synthesized via multicomponent reactions (MCRs). A typical four-component reaction involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative. nih.govarkat-usa.orgnih.gov In this process, the pyrazole ring is first formed from the hydrazine and the β-ketoester. This intermediate (a pyrazolone) then reacts with the product of a Knoevenagel condensation between the aldehyde and malononitrile to form the final pyrano[2,3-c]pyrazole scaffold in a single pot. mdpi.com this compound is a suitable precursor for the initial pyrazolone formation.

| Components for Pyrano[2,3-c]pyrazole Synthesis | Role of Each Component |

| Hydrazine Derivative (e.g., this compound) | Forms the pyrazole ring backbone. |

| β-Ketoester (e.g., Ethyl acetoacetate) | Reacts with hydrazine to form the pyrazolone intermediate. |

| Aldehyde (e.g., Benzaldehyde) | Provides the C4 substituent of the pyran ring. |

| Malononitrile | Reacts with the aldehyde and then the pyrazolone to form the fused pyran ring. |

Intramolecular Cyclization Pathways

Hydrazine derivatives are crucial building blocks in the synthesis of nitrogen-containing heterocyclic compounds. This compound, possessing a reactive hydrazine group, can undergo intramolecular cyclization reactions with suitable bifunctional reagents to form stable ring structures, most notably pyrazoles.

The most common method for synthesizing pyrazoles is the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.com In the case of this compound, reaction with a 1,3-diketone, such as acetylacetone, would proceed via a cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of the terminal -NH2 group on one of the carbonyl carbons, followed by the attack of the second nitrogen atom on the other carbonyl group, leading to the formation of a five-membered pyrazole ring after dehydration. The benzyl group remains attached to the nitrogen atom at the 1-position of the pyrazole ring. orgsyn.orgnih.gov

This reaction is highly versatile and can be adapted to produce a wide range of substituted pyrazoles by varying the structure of the 1,3-dicarbonyl component. nih.gov The general reaction scheme is outlined below:

Table 1: Intramolecular Cyclization of this compound This table presents a representative cyclization reaction.

| Reactant | Reagent | Conditions | Product |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | Acidic or basic catalysis, heating | 1-(4-Phenoxy-benzyl)-3,5-dimethyl-1H-pyrazole |

Oxidation and Reduction Reactions of the Hydrazine Moiety

The nitrogen atoms in the hydrazine group of this compound can exist in various oxidation states, allowing the compound to undergo both oxidative and reductive transformations.

The oxidation of substituted hydrazines can lead to a variety of products depending on the oxidant used and the reaction conditions. The oxidation of benzyl-substituted hydrazines with lead tetraacetate (Pb(OAc)4) has been studied, and the outcomes are influenced by factors such as substitution patterns on the nitrogen atoms. rsc.org

For a monosubstituted hydrazine like this compound, oxidation with lead tetraacetate is expected to initially form a transient diazo intermediate, (4-Phenoxy-benzyl)-diimide. This highly reactive species can then undergo further reactions. Depending on the reaction pathway, products could arise from radical or ionic intermediates. For instance, oxidation of benzylhydrazine (B1204620) derivatives can lead to oxidative debenzylation. rsc.org The oxidation of acylhydrazines with lead tetraacetate is also known to proceed through an aroyldi-imide intermediate. rsc.org

Table 2: Potential Products from Oxidation of this compound This table outlines potential products based on the oxidation of similar benzyl-substituted hydrazines.

| Oxidizing Agent | Potential Intermediate | Potential Final Product(s) |

| Lead Tetraacetate | (4-Phenoxy-benzyl)-diimide | 4-Phenoxybenzaldehyde, Toluene, Nitrogen gas |

The nitrogen-nitrogen single bond in hydrazines is susceptible to reductive cleavage under various conditions, typically yielding the corresponding amines. This transformation is a key reaction for converting hydrazine derivatives back to their amine precursors.

Catalytic hydrogenation is a common method for the reductive cleavage of N-N bonds. Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas, the N-N bond in this compound can be cleaved to produce 4-phenoxy-benzylamine and ammonia. sci-hub.se This method is generally efficient and clean.

Another approach is chemical reduction. Reagents like sodium in liquid ammonia are effective for cleaving the N-N bond in various hydrazine derivatives. sci-hub.sersc.org More recently, methods using visible light photocatalysis have been developed for the cleavage of N-N bonds in hydrazines and hydrazides under mild conditions. nih.gov Additionally, diboron reagents have been shown to effectively promote N-N bond cleavage. nih.gov

Furthermore, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with a Pd/C catalyst can be employed for N-debenzylation, which could potentially cleave the C-N bond rather than the N-N bond, yielding 4-phenoxytoluene and hydrazine. mdma.ch

Table 3: Reductive Cleavage of this compound This table summarizes common methods for the reductive cleavage of the hydrazine N-N bond.

| Method | Reagents | Primary Product | Byproduct |

| Catalytic Hydrogenation | H2, Pd/C or Raney Ni | 4-Phenoxy-benzylamine | Ammonia |

| Chemical Reduction | Sodium in liquid ammonia | 4-Phenoxy-benzylamine | Ammonia |

Substitution and Derivatization at the Hydrazine Nitrogen Atoms

The nucleophilic nature of the nitrogen atoms in this compound allows for the introduction of various functional groups through substitution reactions. The terminal -NH2 group is generally more reactive and sterically accessible than the nitrogen atom attached to the benzyl group.

Hydrazines readily react with acylating and sulfonylating agents to form stable hydrazide derivatives.

Acylation: this compound can be acylated by reacting it with acyl chlorides or acid anhydrides. derpharmachemica.com The reaction typically occurs at the terminal nitrogen atom to yield N'-acyl-(4-phenoxy-benzyl)-hydrazides. google.com Under controlled conditions, mono-acylation is favored, but reaction with excess acylating agent can lead to di-acylation on both nitrogen atoms. orgsyn.org The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). google.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding N'-sulfonyl-(4-phenoxy-benzyl)-hydrazide. Sulfonyl hydrazides are stable compounds and are themselves useful reagents in organic synthesis. nih.gov

Table 4: Acylation and Sulfonylation Reactions This table provides examples of derivatization at the hydrazine nitrogen.

| Reaction | Reagent | Product Type |

| Acylation | Acetyl chloride | N'-(4-Phenoxy-benzyl)-acetohydrazide |

| Sulfonylation | p-Toluenesulfonyl chloride | N'-(4-Phenoxy-benzyl)-4-methylbenzenesulfonohydrazide |

The nitrogen atoms of this compound can be further alkylated using alkyl halides. The terminal -NH2 group is more nucleophilic and will typically react first. Monoalkylation of the terminal nitrogen results in a 1,2-disubstituted hydrazine.

Selective alkylation can be challenging as overalkylation can occur. Methodologies for selective alkylation often involve the use of protecting groups or the formation of dianions. organic-chemistry.orgd-nb.info For instance, deprotonation of a protected hydrazine with a strong base like n-butyllithium generates a highly reactive nitrogen anion that can be selectively alkylated. organic-chemistry.org Potassium iodide catalysis has also been shown to accelerate the alkylation of protected hydrazines with less reactive alkyl chlorides. kirj.ee This allows for controlled, sequential alkylation to produce specifically substituted hydrazine derivatives. organic-chemistry.org

Table 5: Potential Alkylation Products This table shows possible products from the further alkylation of this compound.

| Alkylating Agent | Conditions | Major Product |

| Methyl Iodide (1 eq.) | Base (e.g., K2CO3) | 1-(4-Phenoxy-benzyl)-2-methyl-hydrazine |

| Benzyl Bromide (1 eq.) | Base (e.g., K2CO3) | 1,2-Bisthis compound |

Applications in Advanced Organic and Material Synthesis

Utilization as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

The structure of (4-Phenoxy-benzyl)-hydrazine, which combines a reactive hydrazine (B178648) unit with a sterically significant and electronically tunable phenoxy-benzyl group, makes it a valuable precursor for creating diverse and complex organic molecules.

Substituted hydrazines are foundational reagents in heterocyclic chemistry. The reaction of a hydrazine with a compound containing two electrophilic centers is a classic and widely used strategy for constructing nitrogen-containing rings. This compound can serve as the N-N component in the synthesis of various five- and six-membered heterocyclic systems.

A primary application is in the synthesis of pyrazoles, which are commonly formed through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. researchgate.netrsc.org The reaction proceeds via initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. By using this compound, the resulting pyrazole is substituted at the nitrogen atom with the 4-phenoxy-benzyl group, a feature that can influence the final molecule's solubility, steric profile, and biological interactions. Similarly, reactions with 1,4-dicarbonyl systems can lead to the formation of pyridazine (B1198779) derivatives. rsc.org

The versatility of this approach allows for the generation of a wide array of substituted heterocycles, as detailed in the table below.

| Reagent Class | Heterocyclic System | Resulting Scaffold |

| 1,3-Diketones | Pyrazole | 1-(4-Phenoxy-benzyl)-3,5-disubstituted-1H-pyrazole |

| β-Ketoesters | Pyrazolone | 1-(4-Phenoxy-benzyl)-3-substituted-5-oxo-pyrazoline |

| 1,4-Diketones | Pyridazine | 1-(4-Phenoxy-benzyl)-3,6-disubstituted-1,6-dihydropyridazine |

| α,β-Unsaturated Ketones | Pyrazoline | 1-(4-Phenoxy-benzyl)-3,5-disubstituted-pyrazoline |

The hydrazine group is highly effective for linking molecules, a property that extends to the synthesis of large and complex macromolecular structures. The reaction of this compound with aldehydes or ketones yields stable hydrazone linkages. libretexts.org This chemistry provides a robust method for conjugating the phenoxy-benzyl moiety to polymers, biomolecules, or other scaffolds that possess carbonyl groups. researchgate.net

For example, polymers functionalized with pendant aldehyde or ketone groups can be modified by treatment with this compound to introduce the phenoxy-benzyl side chain. This post-polymerization modification can alter the material's properties, such as its thermal stability, hydrophobicity, and interaction with other molecules or surfaces. Furthermore, functional polymers can be synthesized from monomers that already incorporate a hydrazine group. researchgate.netmdpi.com In a similar vein, this compound could be used to prepare hydrazine-functionalized monomers for subsequent polymerization.

This conjugation strategy is also relevant in bioconjugation, where the phenoxy-benzyl group could be attached to proteins or other biomolecules through a hydrazone bond, provided a suitable carbonyl group is available or can be introduced onto the target molecule. researchgate.net

Role in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing atoms from all starting materials, are powerful tools for rapidly generating molecular complexity. beilstein-journals.org Hydrazine and its derivatives are frequently employed as key components in various MCRs. nih.gov

This compound is a suitable candidate for such reactions. For instance, in the four-component synthesis of highly substituted pyrano[2,3-c]pyrazoles, a hydrazine derivative reacts with an aldehyde, malononitrile, and a β-ketoester. mdpi.com In this context, this compound would direct the formation of a pyrazole ring bearing the N-(4-phenoxy-benzyl) substituent, while the other components construct the fused pyran ring. This approach allows for the creation of dense and diverse molecular libraries from simple starting materials in a time-efficient manner. mdpi.com

Another significant MCR is the Ugi tetrazole reaction, which utilizes an amine, a carbonyl compound, an isocyanide, and an azide (B81097) source. organic-chemistry.org Studies have shown that N-protected hydrazines can successfully act as the amine component in this reaction, leading to the formation of highly substituted tetrazoles after deprotection. organic-chemistry.org This precedent suggests that this compound could be used in similar isocyanide-based MCRs to generate complex, peptide-like structures or other heterocyclic scaffolds. nih.govcore.ac.ukbeilstein-journals.org

| MCR Type | Reactants | Potential Product Class |

| Pyrano[2,3-c]pyrazole Synthesis | Aldehyde, Malononitrile, β-Ketoester, this compound | Dihydropyrano[2,3-c]pyrazoles with an N-(4-phenoxy-benzyl) group |

| Ugi-type Reaction | Carbonyl, Isocyanide, Carboxylic Acid surrogate, this compound | Complex acyclic or heterocyclic structures with a hydrazino-peptide motif |

| Pseudo-Five-Component Reaction | 2 eq. Ethyl Acetoacetate, 2 eq. This compound, 1 eq. Aldehyde | 4,4'-(Arylmethylene)bis(1-(4-phenoxy-benzyl)-3-methyl-1H-pyrazol-5-ol) |

Design and Synthesis of Chemically Functionalized Materials Utilizing Hydrazine Linkages

The reactivity of the hydrazine group can be exploited to covalently attach the this compound molecule to the surface of various materials, thereby imparting new chemical and physical properties. This is particularly relevant in the field of materials science for creating functionalized surfaces and nanocomposites.

A well-documented example of this approach is the chemical reduction and functionalization of graphene oxide (GO). mdpi.com GO is decorated with oxygen-containing functional groups, most notably epoxides and hydroxyls. Hydrazine and its derivatives are effective reagents for reducing GO back to a more graphene-like state. mdpi.com Crucially, during this process, the hydrazine can also react with the epoxy groups on the GO surface, forming a stable covalent hydrazine linkage. researchgate.net

By using this compound, it is possible to simultaneously reduce GO and graft the bulky, aromatic phenoxy-benzyl group onto its surface. This functionalization can significantly alter the properties of the resulting material by:

Improving dispersibility: The large organic substituent can prevent the restacking of graphene sheets and improve their dispersion in organic solvents or polymer matrices.

Modifying surface properties: Introducing the phenoxy-benzyl group can change the surface energy, hydrophobicity, and electronic properties of the material.

Creating hybrid materials: The functionalized material can serve as a platform for further interactions or as a reinforcing filler in polymer nanocomposites. mdpi.com

This strategy is not limited to graphene-based materials. Other materials with reactive surface groups, such as functionalized polymers or nanoparticles, can be modified with this compound to create tailored surfaces and interfaces. For instance, polymers with epoxy groups can be cross-linked or functionalized using this hydrazine derivative. rsc.org

Theoretical and Computational Chemistry Studies on Hydrazine Derivatives

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool for elucidating the molecular and electronic properties of (4-Phenoxy-benzyl)-hydrazine. These calculations provide a quantum mechanical description of the molecule, enabling a detailed analysis of its structure and electronic landscape.

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. Through this optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated.

For this compound, the optimization would reveal the precise spatial relationship between the phenoxy group, the benzyl (B1604629) ring, and the hydrazine (B178648) moiety. Conformational analysis, a subsequent step, explores the different spatial orientations (conformers) of the molecule that can exist due to rotation around single bonds. This is particularly important for understanding the flexibility of the molecule and identifying the most energetically favorable conformers that are likely to be present under normal conditions.

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distributions, Electrostatic Potentials)

Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, determines the partial atomic charges on each atom in the molecule. This information is vital for understanding the polarity of the molecule and identifying regions that are electron-rich or electron-deficient.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. The MEP is invaluable for predicting how the molecule will interact with other charged or polar species.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity of the molecule to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity of the molecule to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Charge Distribution | The partial charges on each atom in the molecule. | Helps in understanding the molecule's polarity and reactive sites. |

| Electrostatic Potential | The spatial distribution of charge around the molecule. | Predicts non-covalent interactions and sites for electrophilic and nucleophilic attack. |

Reactivity Index Analysis and Prediction of Reaction Sites

Global and local reactivity descriptors, derived from the conceptual DFT framework, are calculated to predict the reactivity of this compound. Global descriptors such as chemical potential, hardness, and electrophilicity provide a general measure of the molecule's reactivity.

Local reactivity descriptors, such as the Fukui functions, identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing these indices, researchers can predict the most probable sites for chemical reactions, which is crucial for understanding its chemical behavior and for designing new synthetic pathways.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed exploration of the conformational landscape.

For this compound, MD simulations can reveal the accessible conformations in different environments, such as in a solvent. This information is critical for understanding how the molecule's shape and flexibility influence its interactions with other molecules, including biological targets.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For hydrazine derivatives, QSRR models could be developed to predict their reactivity in specific reactions based on a set of calculated molecular descriptors.

These models are typically built using statistical methods like multiple linear regression or machine learning algorithms. A successful QSRR model for hydrazine derivatives would allow for the rapid screening of new compounds and the prediction of their reactivity without the need for extensive experimental work.

Synthesis and Reactivity of Structural Analogues and Derivatives of 4 Phenoxy Benzyl Hydrazine

Modifications on the Benzyl (B1604629) Moiety

Alterations to the benzyl portion of the (4-Phenoxy-benzyl)-hydrazine framework are a primary strategy for creating structural diversity. These modifications include the addition of various substituents to the benzene (B151609) ring and the relocation of the phenoxy group to different positions.

Introduction of Alkyl, Halogen, and Trifluoromethyl Substituents

The benzyl ring of phenoxy-benzyl hydrazine (B178648) analogues can be readily substituted with a variety of functional groups, including alkyl, halogen, and trifluoromethyl moieties. The synthesis of these derivatives typically begins with a correspondingly substituted benzaldehyde (B42025) or benzyl halide.

A common synthetic route involves the reaction of a substituted benzaldehyde with hydrazine hydrate (B1144303) to form a hydrazone, which is subsequently reduced to the desired benzylhydrazine (B1204620). For instance, the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine is achieved by reacting 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) with hydrazine hydrate to yield the corresponding hydrazone. This intermediate is then reduced, for example, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to furnish the final product. google.com

This two-step sequence is broadly applicable. Starting materials such as 2-chloro-6-methylbenzaldehyde, 4-fluoro-3-methylbenzaldehyde, or other halogenated and alkylated benzaldehydes can be used to produce a wide array of substituted benzylhydrazines. chemrxiv.org Alternatively, the direct reaction of a substituted benzyl halide, such as 4-chlorobenzyl chloride, with hydrazine hydrate provides another viable pathway to the target compounds. The choice of starting material and reaction conditions can be tailored to achieve the desired substitution pattern on the benzyl ring.

Table 1: Examples of Substituted Benzylhydrazines via Aldehyde Precursors

| Precursor Aldehyde | Resulting Benzylhydrazine Derivative |

| 2,4-Bis(trifluoromethyl)benzaldehyde | (2,4-Bis(trifluoromethyl)benzyl)-hydrazine google.com |

| 4-Chlorobenzaldehyde | (4-Chlorobenzyl)-hydrazine |

| 4-Methylbenzaldehyde | (4-Methylbenzyl)-hydrazine |

| 4-Fluorobenzaldehyde (B137897) | (4-Fluorobenzyl)-hydrazine |

Positional Isomers of Phenoxy-benzyl Hydrazines

For example, (2-Phenoxy-benzyl)-hydrazine can be synthesized from 2-phenoxybenzyl bromide. The bromide is treated with a suitable hydrazine source, such as hydrazine hydrate, in a nucleophilic substitution reaction to yield the desired product. Similarly, (3-Phenoxy-benzyl)-hydrazine (CAS 85293-11-4) and the parent this compound are prepared from their respective 3-phenoxybenzyl and 4-phenoxybenzyl precursors. buyersguidechem.comchemicalbook.com

The general synthetic approach is outlined below:

Formation of Phenoxybenzyl Halide: Reaction of the corresponding phenoxybenzyl alcohol with a halogenating agent (e.g., PBr₃ or SOCl₂) to produce the phenoxybenzyl halide.

Hydrazinolysis: Nucleophilic substitution of the halide with hydrazine hydrate to form the final phenoxy-benzyl hydrazine isomer.

Table 2: Positional Isomers of Phenoxy-benzyl Hydrazine and Their Precursors

| Isomer Name | CAS Number | Common Precursor |

| (2-Phenoxy-benzyl)-hydrazine | Not specified | 2-Phenoxybenzyl bromide buyersguidechem.com |

| (3-Phenoxy-benzyl)-hydrazine | 85293-11-4 | 3-Phenoxybenzyl bromide chemicalbook.com |

| This compound | 887594-18-5 | 4-Phenoxybenzyl bromide buyersguidechem.com |

Alterations of the Phenoxy Group

Modifications to the terminal phenoxy group offer another avenue for structural variation, either by adding substituents to its aromatic ring or by altering the connecting ether linkage.

Functionalization of the Aromatic Ring with Various Substituents

The aromatic ring of the phenoxy group can be functionalized with a diverse range of substituents. The synthesis of these analogues often employs a nucleophilic aromatic substitution reaction between a substituted phenol (B47542) and an activated 4-halobenzaldehyde, such as 4-fluorobenzaldehyde.

For example, to synthesize a derivative with a methoxy (B1213986) group on the phenoxy ring, 4-methoxyphenol (B1676288) is reacted with 4-fluorobenzaldehyde under basic conditions. This reaction yields 4-(4-methoxyphenoxy)benzaldehyde. nih.gov This aldehyde intermediate can then be converted into the corresponding benzylhydrazine via the standard hydrazone formation and subsequent reduction sequence. This strategy has been successfully used to introduce substituents such as chloro, bromo, tert-butyl, and methoxy groups onto the phenoxy ring. buyersguidechem.comnih.gov

Table 3: Examples of (Phenoxy-benzyl)-hydrazine Analogues with Substituted Phenoxy Groups

| Phenol Reactant | Intermediate Aldehyde | Final Benzylhydrazine Analogue |

| 4-Methoxyphenol | 4-(4-Methoxyphenoxy)benzaldehyde nih.gov | (4-(4-Methoxyphenoxy)benzyl)-hydrazine |

| 4-Chlorophenol | 4-(4-Chlorophenoxy)benzaldehyde | (4-(4-Chlorophenoxy)benzyl)-hydrazine buyersguidechem.com |

| 4-tert-Butylphenol | 4-(4-tert-Butylphenoxy)benzaldehyde | (4-(4-tert-Butylphenoxy)benzyl)-hydrazine buyersguidechem.com |

Variations in the Ether Linkage

Replacing the oxygen atom of the ether linkage with other atoms or groups, such as sulfur (thioether) or a methylene (B1212753) group (alkyl bridge), creates another class of structural analogues. The synthesis of these compounds follows pathways analogous to their ether counterparts.

For a thioether analogue, such as (4-(Phenylthio)benzyl)-hydrazine, the synthesis would commence with the reaction of thiophenol and 4-fluorobenzaldehyde. The resulting 4-(phenylthio)benzaldehyde (B75716) serves as the key intermediate, which is then converted to the final benzylhydrazine product. Similarly, for a methylene-bridged analogue, the synthesis would likely involve a multi-step sequence, potentially utilizing a Grignard reaction or Friedel-Crafts acylation to form the carbon-carbon bond between the two aromatic rings, followed by functional group manipulations to install the benzylhydrazine moiety.

Table 4: Structural Variations of the Linkage Between Aromatic Rings

| Linkage Type | Linkage Structure | General Name of Analogue |

| Ether (Original) | -O- | Phenoxy-benzyl hydrazine |

| Thioether | -S- | Phenylthio-benzyl hydrazine |

| Methylene Bridge | -CH₂- | Benzylphenyl-methane hydrazine |

| Sulfone | -SO₂- | Phenylsulfonyl-benzyl hydrazine |

N-Substitution Patterns on the Hydrazine Moiety

The nucleophilic nitrogen atoms of the hydrazine group are reactive sites for the introduction of various substituents, including alkyl, acyl, and aryl groups. researchgate.net These modifications can lead to mono- or di-substituted hydrazine derivatives with distinct chemical properties.

N-Alkylation: Direct alkylation of this compound can be achieved by reaction with alkyl halides. An efficient method for this transformation is the direct reductive alkylation using an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org This can lead to mono- or di-alkylated products depending on the stoichiometry and reaction conditions.

N-Acylation: Acyl groups can be introduced by reacting the parent hydrazine with acyl chlorides or carboxylic acid anhydrides. This reaction typically occurs readily to form stable N-acylhydrazines (hydrazides). It is also possible to form N,N'-diacylhydrazines, such as N,N'-bis(phenoxyacetyl)hydrazine, through specific reaction pathways. dergipark.org.tr

N-Arylation: The synthesis of N-aryl derivatives can be accomplished through modern cross-coupling reactions. For example, a palladium-catalyzed C-N bond coupling reaction between an aryl halide or tosylate and this compound can provide access to N-aryl-N'-benzyl hydrazines. organic-chemistry.org

Table 5: Synthetic Routes for N-Substituted this compound Derivatives

| Substitution Pattern | Reagent Class | Reaction Type | Product Class |

| N-Alkyl | Alkyl Halide | Nucleophilic Substitution | N-Alkyl-(4-phenoxy-benzyl)-hydrazine |

| N-Acyl | Acyl Chloride | Acylation | N-Acyl-(4-phenoxy-benzyl)-hydrazine |

| N,N'-Diacyl | Acyl Chloride (excess) | Diacylation | N,N'-Diacyl-(4-phenoxy-benzyl)-hydrazine dergipark.org.tr |

| N-Aryl | Aryl Halide | Pd-catalyzed Coupling | N-Aryl-(4-phenoxy-benzyl)-hydrazine organic-chemistry.org |

Mono- and Di-Substituted Hydrazine Derivatives

The synthesis of mono- and di-substituted derivatives of this compound can be achieved through various methods, primarily involving N-alkylation and N-arylation reactions. These reactions allow for the introduction of a wide range of substituents, leading to a diverse library of structural analogues.

One common approach for the synthesis of mono- and di-substituted hydrazines is the direct alkylation of the hydrazine derivative with alkyl halides. The reaction of this compound with an appropriate alkyl halide, such as methyl iodide or benzyl bromide, can lead to the formation of the corresponding N-alkylated products. The degree of substitution, whether mono- or di-alkylation, can often be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, using a molar excess of the alkylating agent and a stronger base can favor the formation of the di-substituted product. The use of potassium iodide as a catalyst has been shown to accelerate the alkylation of protected hydrazines with benzylic halides, a method that can be adapted for this compound kirj.ee.

Another effective method involves the reductive amination of carbonyl compounds. While this is more commonly used for the synthesis of the parent hydrazine, it can be adapted for substitution. More advanced techniques for selective alkylation have also been developed. For example, the formation of a nitrogen dianion from a protected hydrazine followed by reaction with an alkyl halide allows for controlled mono- or di-alkylation organic-chemistry.org. This method offers high selectivity for the position of alkylation.

N-arylation of this compound can be accomplished through transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling with aryl halides or tosylates provides a versatile route to N-aryl derivatives organic-chemistry.org. Additionally, base-promoted homolytic aromatic substitution (BHAS) using an aryl halide in the presence of a base and an initiator like phenyl hydrazine has been reported for the arylation of arenes and could be explored for the N-arylation of this compound nih.gov. The generation of aryl radicals from aryl hydrazines using catalytic iodine in the air also presents a viable method for arylation nih.govsemanticscholar.org.

The table below summarizes various synthetic routes for the preparation of mono- and di-substituted derivatives of this compound.

| Derivative Type | Synthetic Method | Reactants | General Reaction Conditions | Reference |

| Mono-alkylated | Direct Alkylation | This compound, Alkyl Halide | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), KI catalyst | kirj.ee |

| Di-alkylated | Direct Alkylation | This compound, Excess Alkyl Halide | Strong Base (e.g., NaH), Solvent (e.g., DMF) | organic-chemistry.org |

| Mono-arylated | Palladium-catalyzed C-N coupling | This compound, Aryl Halide/Tosylat | Palladium catalyst, Ligand, Base, Solvent (e.g., Toluene) | organic-chemistry.org |

| Di-arylated | Stepwise Arylation | Mono-aryl-(4-phenoxy-benzyl)-hydrazine, Aryl Halide | Palladium catalyst, Ligand, Base, Solvent (e.g., Toluene) | organic-chemistry.org |

Formation of Hydrazide and Hydrazone Derivatives

Hydrazide and hydrazone derivatives are important classes of compounds synthesized from this compound, formed by reaction with carboxylic acid derivatives and carbonyl compounds, respectively.

Hydrazide Formation

Hydrazides of this compound, specifically N'-(4-phenoxybenzyl)hydrazides, are typically synthesized by the reaction of this compound with a carboxylic acid or its derivatives, such as acyl chlorides or esters nih.govrevistadechimie.ro. The direct condensation of a carboxylic acid with the hydrazine often requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of the amide bond.

A more common and efficient method is the reaction with an acyl chloride. The high reactivity of the acyl chloride allows the reaction to proceed under mild conditions, often at room temperature, in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Alternatively, hydrazinolysis of esters provides another route to hydrazides. Refluxing an ester with this compound in a suitable solvent, such as ethanol, can yield the corresponding hydrazide nih.gov. A continuous flow process for the synthesis of acid hydrazides from carboxylic acids has also been developed, offering a scalable and efficient methodology osti.govnih.gov.

The general reaction for the formation of a hydrazide derivative from this compound and an acyl chloride is depicted below:

This compound + R-COCl → N'-(4-Phenoxybenzyl)-R-carbohydrazide + HCl

Hydrazone Formation

Hydrazones are readily formed by the condensation reaction of this compound with aldehydes or ketones researchgate.netnih.gov. This reaction is typically carried out in an acidic or basic medium, which catalyzes the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the hydrazone C=N bond nih.gov. The reaction is generally high-yielding and proceeds under mild conditions.

The reactivity of the carbonyl compound plays a role in the reaction rate, with aldehydes generally being more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon researchgate.net. A wide variety of substituted aldehydes and ketones can be used, allowing for the synthesis of a large number of structurally diverse hydrazones. The formation of hydrazones can also be achieved through an exchange reaction with N,N-dimethylhydrazones in the presence of anhydrous hydrazine, which can be a useful method for preparing N-unsubstituted hydrazones researchgate.net.

The general reaction for the formation of a hydrazone derivative is as follows:

This compound + R'-C(=O)R'' → (4-Phenoxy-benzyl)-hydrazone of R'R''C=O + H₂O

The table below provides examples of hydrazide and hydrazone derivatives that can be synthesized from this compound.

| Derivative Class | Reactant | Product Name | Typical Reaction Conditions | Reference |

| Hydrazide | Acetyl chloride | N'-(4-Phenoxybenzyl)acetohydrazide | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), Room Temperature | nih.gov |

| Hydrazide | Benzoyl chloride | N'-(4-Phenoxybenzyl)benzohydrazide | Base (e.g., Pyridine), Solvent (e.g., Chloroform), 0 °C to Room Temperature | revistadechimie.ro |

| Hydrazone | Benzaldehyde | Benzaldehyde (4-phenoxy-benzyl)-hydrazone | Acid catalyst (e.g., Acetic acid), Solvent (e.g., Ethanol), Reflux | nih.gov |

| Hydrazone | Acetone | Acetone (4-phenoxy-benzyl)-hydrazone | Solvent (e.g., Ethanol), Room Temperature | researchgate.net |

| Hydrazone | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde (4-phenoxy-benzyl)-hydrazone | Acid catalyst (e.g., HCl), Solvent (e.g., Ethanol), Room Temperature | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.